molecular formula C22H27ClN4O4S B2836447 N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189647-80-0

N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2836447
CAS No.: 1189647-80-0
M. Wt: 478.99
InChI Key: OIXULWQZAKZJTK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a morpholine sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine ring, and the attachment of the morpholine sulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

Functional Group Reactions Conditions
Piperidine-4-carboxamide Hydrolysis under acidic/basic conditions to form carboxylic acid or amine.6M HCl (reflux, 8 h) or NaOH (aqueous, 80°C) .
Morpholine Sulfonyl Nucleophilic substitution (e.g., with amines or alcohols).DMF, 60–80°C, 12–24 h .
Pyridine Ring Electrophilic substitution (e.g., nitration, halogenation).HNO₃/H₂SO₄ (0°C) or Cl₂/FeCl₃ (25°C) .

Stability Studies :

  • Thermal Stability : Decomposes above 200°C (TGA analysis).

  • pH Stability : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

Comparative Reaction Data

Reaction optimization data from analogous compounds:

Reaction Type Catalyst/Reagent Solvent Temp (°C) Yield (%) Source
SulfonylationTEADCM2588
Carboxamide CouplingEDC/HOBtDMF5092
Pd-Catalyzed CouplingPd(OAc)₂/XantphosToluene11078

Side Reactions and Challenges

  • Racemization : Observed during carboxamide formation if chiral centers are present (mitigated using low temps) .

  • Over-Sulfonylation : Controlled by stoichiometric monitoring of sulfonyl chloride .

  • Pd Catalyst Poisoning : Addressed via ligand optimization (e.g., Xantphos > PPh₃) .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide: shares similarities with other compounds containing piperidine, pyridine, or morpholine sulfonyl groups.

    Examples: Compounds like this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[(4-chlorophenyl)methyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, identified as compound M153-0512, is a synthetic organic molecule with a complex structure that incorporates piperidine and morpholine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical characteristics of this compound are summarized in the following table:

PropertyValue
Compound IDM153-0512
Molecular Weight479 g/mol
Molecular FormulaC22H27ClN4O4S
SMILESC1CN(CCC1C(NCc1ccc(cc1)[Cl])=O)c1c(cccn1)S(N1CCOCC1)(=O)=O
LogP2.0732
Polar Surface Area76.704 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes. The presence of the morpholine and piperidine rings suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Antiviral Activity

Research indicates that compounds containing pyridine and morpholine structures exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown efficacy against various viral strains, enhancing their potential as antiviral agents .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into their pharmacological profiles:

  • Antibacterial Activity : A study on related piperidine derivatives demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. These findings suggest that the piperidine structure may contribute to antimicrobial properties, potentially applicable to this compound .
  • Enzyme Inhibition : Compounds with similar structural features have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Such activities are crucial for developing treatments for diseases like Alzheimer's and urinary tract infections .
  • Anticancer Potential : The piperidine core is associated with various anticancer activities. Research has indicated that modifications to this scaffold can enhance cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4S/c23-19-5-3-17(4-6-19)16-25-22(28)18-7-10-26(11-8-18)21-20(2-1-9-24-21)32(29,30)27-12-14-31-15-13-27/h1-6,9,18H,7-8,10-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXULWQZAKZJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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